![molecular formula C12H15F3N2O2 B3316608 tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate CAS No. 954239-03-3](/img/structure/B3316608.png)
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is a chemical compound with the CAS Number: 579474-48-9 . It is also known as "tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate" . The compound is typically in powder form .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is C12H15F3N2O2 . The molecular weight of the compound is 276.26 .Physical And Chemical Properties Analysis
“tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds : Zhao et al. (2017) describe a synthesis method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Development of Chiral Compounds : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was explored by Piovan et al. (2011), demonstrating its potential in producing optically pure enantiomers (Piovan et al., 2011).
Carbamate Transformations : Sieburth et al. (1996) examined tert-butyl carbamate derivatives for their ability to undergo metalation and reaction with electrophiles, useful in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Pharmacological Applications : A study on the p-trifluoromethylanilide congener of isoprenaline, which involves tert-butyl N-[(S)[( 4-[(R)-6-[2-(3,4-dihydroxyphenyl-2- hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoy l) methyl]carbamoyl]methyl]carbamate, showed potent beta-agonist properties with clear beta 1-selectivity in radioligand binding studies (Eigenmann et al., 1989).
- ction of Amino Groups**: The use of tert-butyl carbamates in the protection and deprotection of amino groups is highlighted by Lebel and Leogane (2005), who developed a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines (Lebel & Leogane, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-[2-amino-5-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIQJMVMNGQZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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